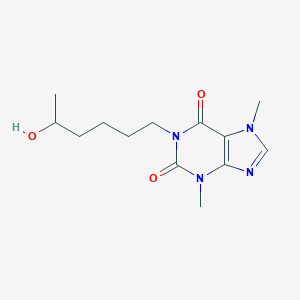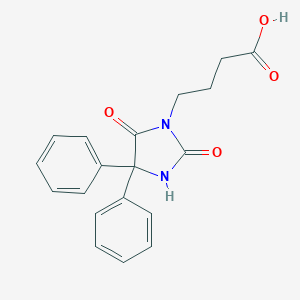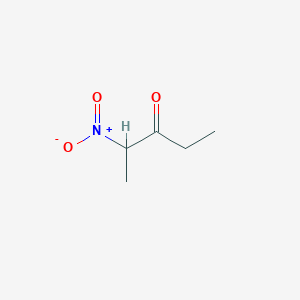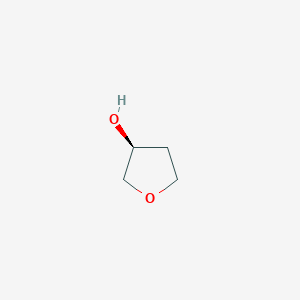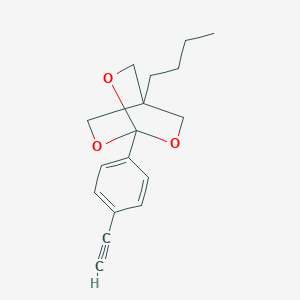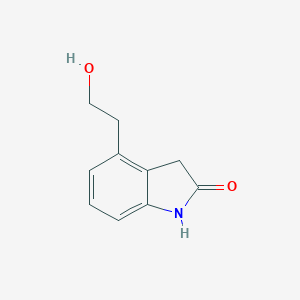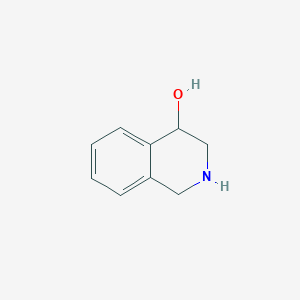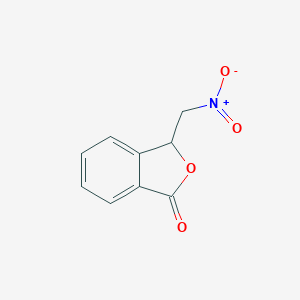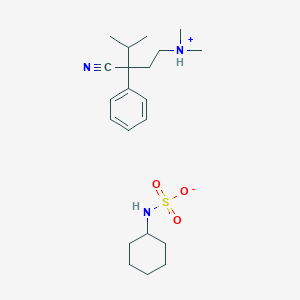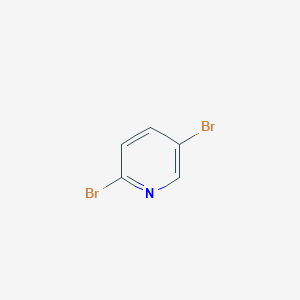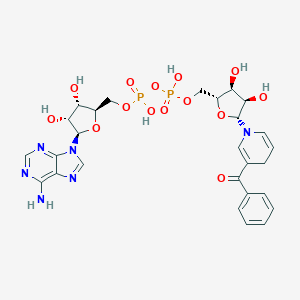
3-Benzoylpyridine-adenine dinucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoylpyridine-adenine dinucleotide (BpAD) is an important coenzyme that is involved in several biochemical reactions in living organisms. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is synthesized from NAD+ through a series of chemical reactions. BpAD has been extensively studied for its use in scientific research and has been found to have several applications in the field of biochemistry.
Mécanisme D'action
3-Benzoylpyridine-adenine dinucleotide acts as a coenzyme in several biochemical reactions by accepting or donating electrons. It is involved in the transfer of electrons between enzymes and substrates, which is essential for the proper functioning of metabolic pathways. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in the modification of DNA and RNA.
Effets Biochimiques Et Physiologiques
3-Benzoylpyridine-adenine dinucleotide has several biochemical and physiological effects. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a role in the regulation of cellular metabolism. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression and the maintenance of cellular redox balance. Its deficiency has been linked to several metabolic disorders, including diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzoylpyridine-adenine dinucleotide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Benzoylpyridine-adenine dinucleotide is also readily available and affordable, making it an ideal coenzyme for use in scientific research. However, 3-Benzoylpyridine-adenine dinucleotide has some limitations, including its susceptibility to degradation and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-Benzoylpyridine-adenine dinucleotide. One area of research is the development of new synthetic methods for the production of 3-Benzoylpyridine-adenine dinucleotide. Another area of research is the study of the role of 3-Benzoylpyridine-adenine dinucleotide in the regulation of cellular metabolism and gene expression. Additionally, the development of new analytical techniques for the detection and quantification of 3-Benzoylpyridine-adenine dinucleotide in biological samples is an important area of research. The study of 3-Benzoylpyridine-adenine dinucleotide has the potential to lead to the development of new treatments for metabolic disorders and other diseases.
Méthodes De Synthèse
The synthesis of 3-Benzoylpyridine-adenine dinucleotide involves the use of several chemical reagents and requires a series of steps. The first step involves the reduction of NAD+ to NADH using sodium borohydride. The resulting NADH is then reacted with benzoyl chloride to form 3-benzoylpyridine-adenine. This compound is then oxidized using potassium ferricyanide to form 3-Benzoylpyridine-adenine dinucleotide.
Applications De Recherche Scientifique
3-Benzoylpyridine-adenine dinucleotide has been extensively studied for its use in scientific research. It is used as a coenzyme in several biochemical reactions, including those involved in the metabolism of carbohydrates, fats, and proteins. 3-Benzoylpyridine-adenine dinucleotide is also involved in the regulation of gene expression and the maintenance of cellular redox balance. Its applications in scientific research include the study of enzyme kinetics, metabolic pathways, and the regulation of cellular metabolism.
Propriétés
Numéro CAS |
104076-88-2 |
|---|---|
Nom du produit |
3-Benzoylpyridine-adenine dinucleotide |
Formule moléculaire |
C27H32N6O14P2 |
Poids moléculaire |
726.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |
Clé InChI |
PDQBXNVFMIWCME-XXQHZGKUSA-N |
SMILES isomérique |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES canonique |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Autres numéros CAS |
104076-88-2 |
Synonymes |
3-benzoylpyridine-adenine dinucleotide Bz3PdAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
